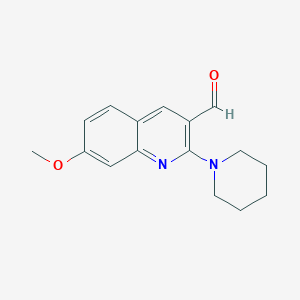

7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

Description

7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a quinoline derivative characterized by:

- Methoxy group at position 7 of the quinoline ring.

- Piperidine substituent at position 2.

- Carbaldehyde functional group at position 3.

Properties

IUPAC Name |

7-methoxy-2-piperidin-1-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-20-14-6-5-12-9-13(11-19)16(17-15(12)10-14)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCAXEITHUDTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions, where the quinoline derivative is reacted with piperidine under basic conditions.

Formylation: The aldehyde group at the 3rd position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and piperidinyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

Oxidation: 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carboxylic acid.

Reduction: 7-Methoxy-2-(piperidin-1-yl)quinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a chemical compound featuring a quinoline core structure with methoxy and piperidinyl groups, and an aldehyde functional group, contributing to its potential biological activity. Research indicates that similar compounds exhibit significant biological activities. This compound has potential applications in various fields, and interaction studies are crucial for understanding its interactions with biological targets and evaluating its efficacy and safety profile.

Potential Applications

This compound's applications stem from its unique combination of functional groups, potentially enhancing its biological activity. The core quinoline structure is present in many biologically active molecules, including antimalarial drugs and antitumor agents. The compound's versatility in synthetic organic chemistry allows it to be utilized as a precursor and building block for synthesizing a range of heterocyclic systems with pharmacological interest .

Scientific Research

This compound can be achieved through several methods. It is used in various scientific studies, including:

- Drug Discovery The core quinoline structure is present in many biologically active molecules.

- Interaction Studies Understanding how this compound interacts with biological targets.

- Evaluation of Efficacy and Safety Profile These studies are essential for evaluating the compound's efficacy and safety profile.

- Synthesis of quinoline derivatives It can be used as a precursor for preparation of 2-(piperidin-1-yl) quinoline-3-carbaldehydes and reacted with various reagents to form the 2-(piperidin-1-yl) quinolines derivatives .

Structural Similarity and Notable Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Methoxyquinoline | Methoxy at the 6-position | Antimicrobial activity |

| 4-(Piperidin-1-yl)quinoline | Piperidine at the 4-position | CNS activity |

| 7-Chloroquinoline | Chlorine substitution at the 7-position | Antimalarial properties |

| 2-(Piperidin-1-yl)quinolin-4-one | Ketone instead of aldehyde | Anticancer activity |

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance its binding affinity to certain biological targets, while the methoxy and aldehyde groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

2-(Piperidin-1-yl)quinoline-3-carbaldehyde

- Structural Difference : Lacks the methoxy group at position 6.

- Synthesis: Prepared similarly via substitution of 2-chloroquinoline-3-carbaldehyde with piperidine .

- Bioactivity : Acts as a precursor for chalcones and triazole derivatives. Derivatives exhibit moderate antibacterial activity (e.g., inhibition zones of 9–14 mm against E. coli and S. aureus) .

- Key Advantage : Simpler synthesis due to fewer substituents, but reduced solubility compared to methoxy-containing analogues .

6-Methyl- and 8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde

- Structural Difference : Methyl groups at positions 6 or 8 instead of methoxy at position 7.

- Synthesis: Similar to the parent compound, but starting from methyl-substituted 2-chloroquinoline precursors .

Variations in the Position 2 Substituent

7-Methoxy-2-(3-methoxyprop-1-yn-1-yl)quinoline-3-carbaldehyde

- Structural Difference : Replaces piperidine with a 3-methoxypropynyl group at position 2.

- Synthesis: Prepared via Sonogashira coupling with iodinated quinoline precursors.

- Properties : Lower molecular weight (255.27 g/mol) and altered lipophilicity due to the alkyne group. Reported yield: 58% .

7-Methoxy-2-(oct-1-yn-1-yl)quinoline-3-carbaldehyde

Fused-Ring Analogues

4-Oxo-4H-pyrano[3,2-c]quinoline-3-carbaldehyde Derivatives

- Structural Difference: Fused pyran ring at positions 3–4 of quinoline.

- Bioactivity :

- Advantage: Enhanced rigidity improves target binding but reduces synthetic accessibility compared to non-fused derivatives.

4-Hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde

- Structural Difference: Thiopyran ring fused to quinoline.

- Synthesis : Achieved via cyclization of thiopyran precursors.

Functionalized Derivatives

Chalcone Derivatives (e.g., 1-Phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-one)

- Structural Difference : Carbaldehyde converted to α,β-unsaturated ketone.

- Synthesis : Claisen-Schmidt condensation with aryl methyl ketones under microwave irradiation.

- Bioactivity : Broad-spectrum antimicrobial activity, with MIC values ≤25 µg/mL against Gram-positive bacteria .

Triazole Derivatives

Comparative Data Tables

Table 2: Bioactivity Comparison

Biological Activity

7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a synthetic compound belonging to the quinoline derivatives class, which is recognized for its diverse biological activities. This compound is particularly noted for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease and various types of cancer. The unique structural features of this compound, including a methoxy group and a piperidine moiety, contribute to its biological efficacy.

Synthesis Methods

The synthesis of this compound has been achieved through several methodologies, including:

- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield.

- Nucleophilic Aromatic Substitution : A classic approach for introducing the piperidine moiety.

- Ultrasound-Assisted Techniques : These methods promote faster reactions under milder conditions.

Recent studies have highlighted these techniques' effectiveness in producing high-purity compounds with minimal environmental impact .

Anti-Alzheimer's Activity

Research indicates that this compound exhibits significant inhibitory activity against cholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. In vitro studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain analogs demonstrating IC50 values as low as 9.68 μM for AChE inhibition .

Table 1: Inhibitory Potency Against Cholinesterases

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| This compound | 9.68 | 11.59 |

| Donepezil (Standard) | 0.08 | 0.09 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects, with significant activity against HepG2 liver cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 18.0 |

| T47D | >20 |

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the relationship between the chemical structure of derivatives and their biological activity. These studies indicate that specific substitutions on the quinoline ring significantly influence the inhibitory potency against cholinesterases and cancer cells .

Key Findings from SAR Studies:

- Position of Substituents : Methyl substitution at the 6-position on the quinoline ring enhances AChE inhibition compared to the 8-position.

- Piperidine Moiety : The presence of a piperidine group is essential for maintaining biological activity.

Case Studies

Recent case studies involving derivative compounds have further elucidated the biological potential of quinoline-based structures:

- Hybrid Molecules : Compounds combining piperidine with thiosemicarbazone structures have shown dual inhibition of cholinesterases and significant cytotoxicity against cancer cells.

- Molecular Docking Studies : Docking simulations suggest favorable interactions between these compounds and active sites of target enzymes, supporting their potential as therapeutic agents .

Q & A

Q. What is the optimal synthetic route for 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde?

- Methodology : The compound can be synthesized via a nucleophilic substitution reaction. Start with 2-chloroquinoline-3-carbaldehyde (prepared via Vilsmeier-Haack reaction using DMF and POCl₃) . React with piperidine (1.2 eq) in DMF using K₂CO₃ (4 eq) as a base at 80–90°C for 10–12 hours. Monitor progress via TLC (ethyl acetate/hexane, 3:7). The methoxy group at position 7 can be introduced earlier via methoxylation of the quinoline precursor using NaOMe or selective demethylation protocols . Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate).

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase methanol:water (70:30), UV detection at 254 nm.

- NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm (¹H) and piperidine ring protons at δ 1.5–2.5 ppm.

- Mass spectrometry : Molecular ion peak at m/z 310.4 (M⁺) .

- Melting point : Compare with literature values (e.g., structurally similar compounds in ).

Q. What are the standard protocols for evaluating its antimicrobial activity?

- Methodology : Use the disc diffusion assay against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, as well as fungi (A. flavus, A. niger). Prepare compound solutions in DMSO (10 mg/mL), impregnate sterile discs (6 mm), and place on agar plates inoculated with microbial suspensions. Measure inhibition zones after 24–48 hours at 37°C. Compare with positive controls (rifampicin for bacteria, fluconazole for fungi). Note: Methoxy and piperidine groups enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How does the 7-methoxy substituent influence electronic properties and bioactivity?

- Methodology : Perform computational studies (DFT) to analyze electron density distribution using Gaussian08. Compare HOMO-LUMO gaps with non-methoxy analogs. The methoxy group’s electron-donating effect increases π-electron density on the quinoline ring, enhancing interactions with bacterial DNA gyrase or fungal CYP51 enzymes . Validate via SAR studies: Synthesize analogs with substituents at positions 6, 8, or fused rings to assess positional effects .

Q. What strategies resolve contradictions in activity data across substituent variations?

- Methodology : Use multivariate analysis (e.g., PCA) to correlate substituent electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity. For example, 8-chloro analogs may show higher antifungal activity due to increased electrophilicity, whereas 7-methoxy derivatives prioritize antibacterial action . Cross-validate with docking simulations (AutoDock Vina) against target proteins (e.g., E. coli FabI enzyme) .

Q. Can green chemistry approaches improve the synthesis of this compound?

- Methodology : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) or use solvent-free conditions. Optimize microwave-assisted synthesis (180 W, 5–7 minutes) to reduce reaction time from hours to minutes, as demonstrated for similar quinoline chalcones . Catalyze steps with β-cyclodextrin-SO₃H to enhance regioselectivity and yield (>85%) .

Q. How to investigate crystallographic packing and intermolecular interactions?

- Methodology : Grow single crystals via slow evaporation (ethanol/chloroform). Analyze using X-ray diffraction (Bruker D8 Venture). Visualize crystal packing and hydrogen-bonding networks with Mercury CSD 2.0. Compare with Cambridge Structural Database entries (e.g., 2-methoxyquinoline-3-carbaldehyde, CCDC 789101) to identify π-π stacking or van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.